

# 1-(4-Methoxyphenyl)thiourea chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)thiourea

Cat. No.: B188629

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **1-(4-Methoxyphenyl)thiourea**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(4-Methoxyphenyl)thiourea** is an organic compound that serves as a valuable intermediate in various synthetic processes, particularly in the dye industry.[1] As a member of the thiourea family, it is also a subject of interest for its potential biological activities, aligning with the diverse pharmacological profiles observed in thiourea derivatives.[2][3] This technical guide provides a comprehensive overview of the chemical properties and structural features of **1-(4-Methoxyphenyl)thiourea**, based on available scientific literature. It includes a summary of its physicochemical properties, spectral data, and a detailed synthesis protocol. This document is intended to be a resource for researchers and professionals in the fields of chemistry and drug development.

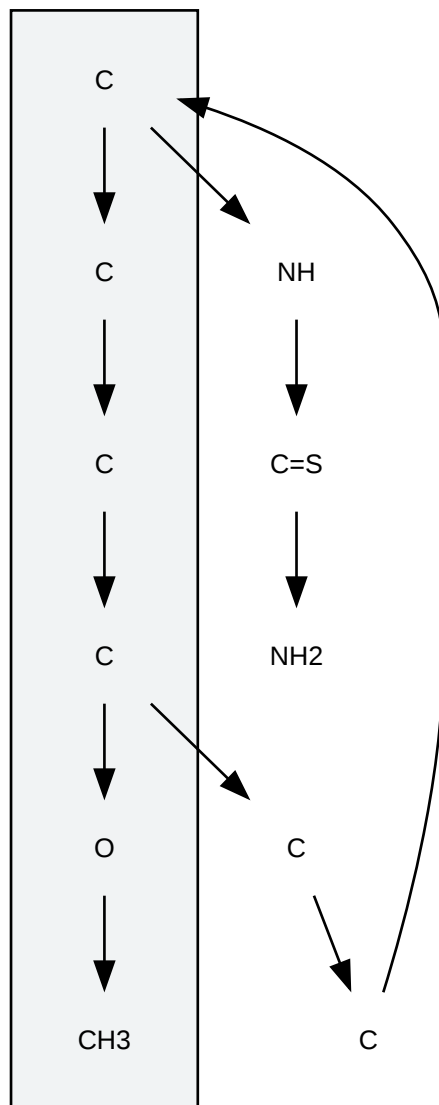
## Chemical Structure and Properties

**1-(4-Methoxyphenyl)thiourea**, also known as N-(4-methoxyphenyl)thiourea or p-anisylthiourea, is a monosubstituted thiourea derivative. Its structure features a 4-methoxyphenyl group attached to one of the nitrogen atoms of the thiourea moiety.

## Chemical Structure

The structural representation of **1-(4-Methoxyphenyl)thiourea** is provided below.

Chemical Structure of 1-(4-Methoxyphenyl)thiourea



[Click to download full resolution via product page](#)

Caption: 2D structure of **1-(4-Methoxyphenyl)thiourea**.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Methoxyphenyl)thiourea** is presented in the table below.

Property	Value	Reference
IUPAC Name	(4-methoxyphenyl)thiourea	[4]
CAS Number	2293-07-4	[5]
Molecular Formula	C8H10N2OS	[6]
Molecular Weight	182.24 g/mol	[4]
Physical Form	Solid	[6]
Melting Point	212 °C (decomposition)	[5]
Boiling Point	311 °C at 760 mmHg	[4]
Density (Predicted)	1.287 ± 0.06 g/cm <sup>3</sup>	[5]
Purity	Typically ≥98%	[6]
Solubility	Soluble in alcohol, sparingly soluble in ether.[7] Soluble in water.[7]	
InChI	InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)	[6]
InChIKey	SRYLJBWDZZMDSK-UHFFFAOYSA-N	[6]
SMILES	COC1=CC=C(C=C1)NC(=S)N	[6]

## Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **1-(4-Methoxyphenyl)thiourea**. While a comprehensive experimental dataset for this specific molecule is not readily available in the public domain, typical spectral features can be predicted based on its functional groups.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1-(4-Methoxyphenyl)thiourea** is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the amine protons.

Proton Environment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic protons (ortho to -OCH <sub>3</sub> )	~6.8-7.0	Doublet	2H
Aromatic protons (meta to -OCH <sub>3</sub> )	~7.2-7.4	Doublet	2H
Methoxy (-OCH <sub>3</sub> ) protons	~3.8	Singlet	3H
Thiourea (-NH-) proton	Broad singlet	1H	
Thiourea (-NH <sub>2</sub> ) protons	Broad singlet	2H	

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

## 13C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Environment	Expected Chemical Shift ( $\delta$ , ppm)
Thiocarbonyl (C=S)	~180-190
Aromatic C (quaternary, attached to -OCH <sub>3</sub> )	~155-160
Aromatic C (quaternary, attached to -NH)	~130-135
Aromatic CH (ortho to -OCH <sub>3</sub> )	~114-116
Aromatic CH (meta to -OCH <sub>3</sub> )	~120-125
Methoxy (-OCH <sub>3</sub> )	~55

Note: Predicted values based on typical chemical shifts for similar functional groups.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in **1-(4-Methoxyphenyl)thiourea**.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3400-3100	Medium-Strong, Broad
C-H Stretch (aromatic)	3100-3000	Medium
C-H Stretch (aliphatic, -OCH <sub>3</sub> )	2950-2850	Medium
C=C Stretch (aromatic)	1600-1475	Medium-Weak
N-H Bend (amine)	1650-1550	Medium
C-N Stretch	1350-1250	Strong
C=S Stretch (thiocarbonyl)	1250-1020	Medium
C-O Stretch (ether)	1275-1200 (asymmetric), 1075-1020 (symmetric)	Strong

Note: Predicted values based on typical IR absorption frequencies.[8]

## Mass Spectrometry

In mass spectrometry, **1-(4-Methoxyphenyl)thiourea** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the thiourea moiety, and other characteristic fragmentations. Predicted m/z values for common adducts are available.<sup>[6]</sup> The thiourea moiety can lead to a characteristic constant neutral loss of 85 u in collision-induced dissociation experiments.<sup>[9]</sup>

## Experimental Protocols

### Synthesis of 1-(4-Methoxyphenyl)thiourea

A common and effective method for the synthesis of **1-(4-Methoxyphenyl)thiourea** involves the reaction of p-anisidine with a thiocyanate salt in an acidic medium.<sup>[1]</sup>

Materials:

- p-Anisidine (5.7 g)
- Ammonium thiocyanate (3.1 g)
- Concentrated hydrochloric acid (3.3 mL)
- Water (8 mL)

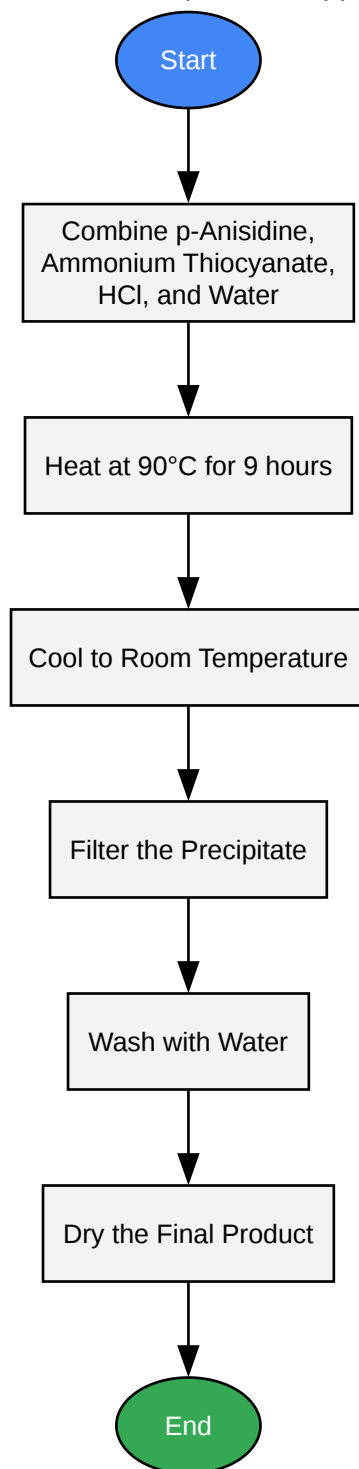
Procedure:

- To a reaction vessel, add p-anisidine, ammonium thiocyanate, hydrochloric acid, and water.
- Heat the mixture to 90 °C with stirring.
- Maintain the reaction at this temperature for 9 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The solid product will precipitate out of the solution.
- Collect the solid by filtration.

- Wash the solid with water to remove any unreacted starting materials and inorganic salts.
- Dry the purified product.

This method has been reported to yield **1-(4-Methoxyphenyl)thiourea** with a purity of 99.3% and an average yield of 95%.<sup>[1]</sup>

## Synthesis Workflow for 1-(4-Methoxyphenyl)thiourea



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1-(4-Methoxyphenyl)thiourea**.



## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a ~5-10 mg/mL solution of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Process the spectra to determine chemical shifts, coupling constants, and integration.

### Infrared (IR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS):

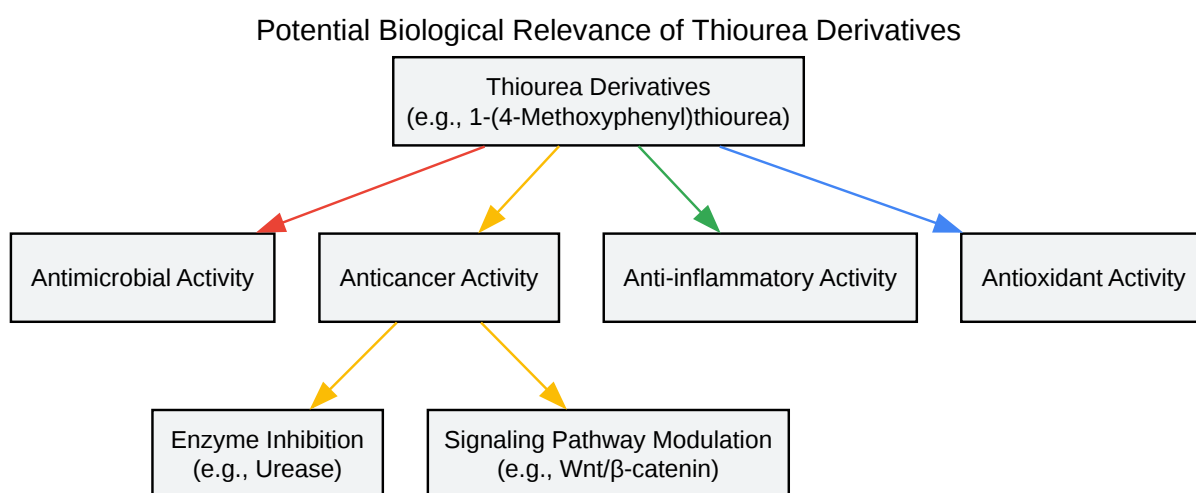
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in the desired mass range.

## Potential Applications and Biological Relevance

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.<sup>[2][3]</sup> The mechanism of action for many thiourea derivatives involves their ability to interact with biological macromolecules. For instance, some thiourea derivatives have been shown to inhibit

enzymes like urease.[10] In the context of anticancer activity, they have been implicated in the inhibition of various signaling pathways, such as the Wnt/ $\beta$ -catenin pathway.[11]

While specific signaling pathways for **1-(4-Methoxyphenyl)thiourea** are not extensively documented, its structural similarity to other biologically active thioureas suggests it could be a candidate for further investigation in drug discovery programs. The methoxy group on the phenyl ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.



[Click to download full resolution via product page](#)

Caption: Potential biological activities of thiourea derivatives.

## Safety Information

**1-(4-Methoxyphenyl)thiourea** is classified as toxic and an irritant. Appropriate safety precautions should be taken when handling this compound.

- Hazard Statements: H301 (Toxic if swallowed).
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]

- Ventilation: Use in a well-ventilated area or with suitable respiratory equipment.[5]

## Conclusion

**1-(4-Methoxyphenyl)thiourea** is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While detailed experimental spectral and crystallographic data are not widely published, its structure can be reliably characterized using standard analytical techniques. Its role as a synthetic intermediate and the potential for biological activity, characteristic of the thiourea class of compounds, make it a molecule of continued interest for both industrial and academic research. This guide serves as a foundational resource for professionals working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. globethesis.com [globethesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 1-(4-methoxyphenyl)thiourea (C8H10N2OS) [pubchemlite.lcsb.uni.lu]
- 7. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1-(4-Methoxyphenyl)thiourea chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188629#1-4-methoxyphenyl-thiourea-chemical-properties-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)